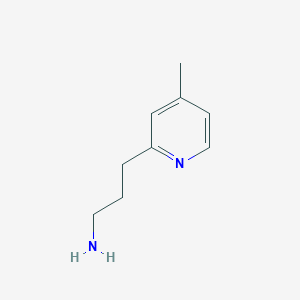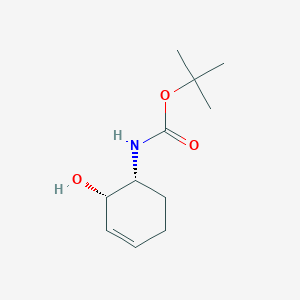aminehydrochloride](/img/structure/B13592743.png)
[(2,6-Difluoro-4-methoxyphenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.6475 g/mol It is characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 2,6-difluoro-4-methoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-Difluoro-4-methoxybenzyl chloride+Methylamine→(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and methoxy substituents, along with the methylamine group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12ClF2NO |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-5-7-8(10)3-6(13-2)4-9(7)11;/h3-4,12H,5H2,1-2H3;1H |
InChI Key |
NWPREGJDFIHRCB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)OC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


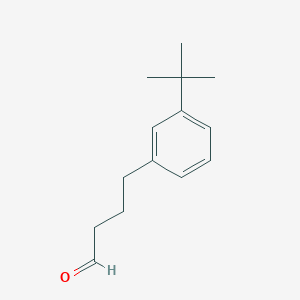
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
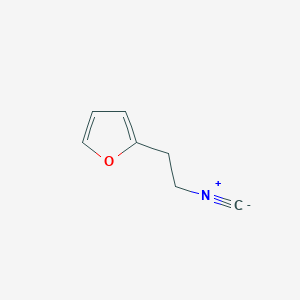
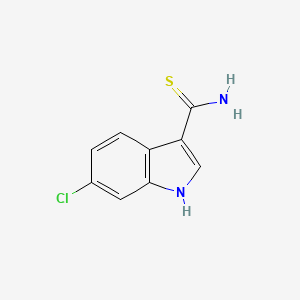
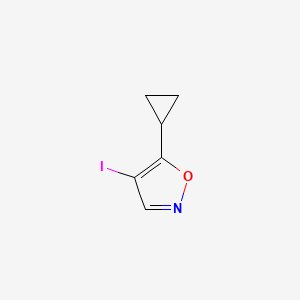
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)

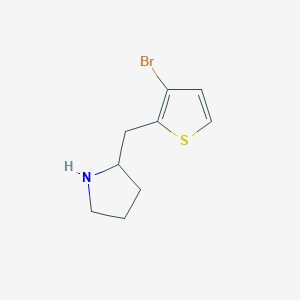
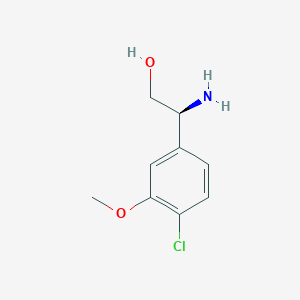
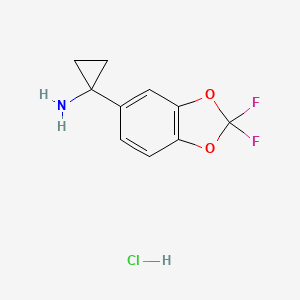
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
